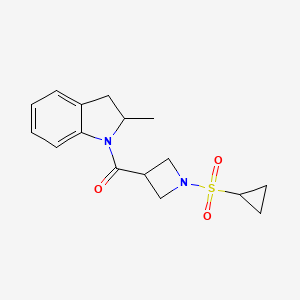

2-Benzyl 1-tert-butyl pyrrolidine-1,2-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

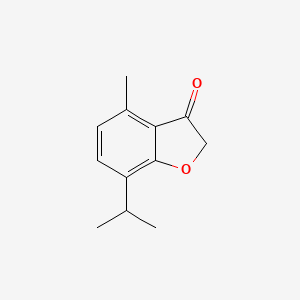

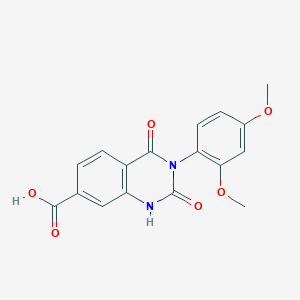

2-Benzyl 1-tert-butyl pyrrolidine-1,2-dicarboxylate is a chemical compound with a molecular weight of 305.37 . It is typically in the form of a colorless to yellow sticky oil or semi-solid .

Synthesis Analysis

The synthesis of 2-Benzyl 1-tert-butyl pyrrolidine-1,2-dicarboxylate involves multiple steps. The process includes the use of palladium on activated charcoal and hydrogen, benzotriazol-1-ol, dicyclohexyl-carbodiimide, and N,N-dimethyl-formamide . The reaction conditions vary for each step, including different temperatures and durations .Molecular Structure Analysis

The molecular structure of 2-Benzyl 1-tert-butyl pyrrolidine-1,2-dicarboxylate is represented by the linear formula C17H23NO4 . The InChI code for this compound is 1S/C17H23NO4/c1-17(2,3)22-16(20)18-11-7-10-14(18)15(19)21-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Benzyl 1-tert-butyl pyrrolidine-1,2-dicarboxylate are complex and involve multiple steps . These reactions include the use of various reagents and catalysts, and the conditions for each step can vary significantly .Physical And Chemical Properties Analysis

2-Benzyl 1-tert-butyl pyrrolidine-1,2-dicarboxylate has a molecular weight of 305.37 . It is typically in the form of a colorless to yellow sticky oil or semi-solid . The exact boiling point, melting point, and density are not specified in the search results.Scientific Research Applications

Comprehensive Analysis of 2-Benzyl 1-tert-butyl Pyrrolidine-1,2-dicarboxylate Applications

2-Benzyl 1-tert-butyl pyrrolidine-1,2-dicarboxylate is a compound with several potential applications in scientific research. Below is a detailed analysis of its unique applications across different fields.

Crystallography and Structural Analysis: The crystal structure of 2-Benzyl 1-tert-butyl pyrrolidine-1,2-dicarboxylate has been determined, revealing its triclinic form . This information is crucial for understanding the compound’s physical properties and interactions with other molecules. It can serve as a reference for synthesizing structurally related compounds and designing molecular probes.

Development of Molecular Probes: Substituted prolines, such as 2-Benzyl 1-tert-butyl pyrrolidine-1,2-dicarboxylate, are of great interest in the development of molecular probes . These probes can be used to study biological processes, enzyme activities, and cellular functions, providing insights into the mechanisms of diseases.

Asymmetric Organocatalysis: The compound’s structure suggests potential applications in asymmetric organocatalysis . Asymmetric organocatalysts are vital for producing enantiomerically pure substances, which are important in pharmaceuticals and agrochemicals.

Antibacterial Activity Screening: Research has indicated that derivatives of this compound have been screened for antibacterial activities against various bacterial strains . This application is significant in the search for new antibacterial agents and treatments for bacterial infections.

Ligand in Halogen Exchange Reactions: The compound has been mentioned as a ligand in halogen exchange reactions . This process is essential in medicinal chemistry for the synthesis of various pharmaceuticals, where the introduction of halogens can influence the activity of the final product.

Synthesis of Complex Molecules: The title compound is used in the synthesis of complex molecules, following general procedures reported in the literature . This application is fundamental in organic synthesis, where it can lead to the development of new drugs and materials.

properties

IUPAC Name |

2-O-benzyl 1-O-tert-butyl pyrrolidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-11-7-10-14(18)15(19)21-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBLOFPQNCBVTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl 1-tert-butyl pyrrolidine-1,2-dicarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid](/img/no-structure.png)

![N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2587254.png)

![2-[3,5-Dimethoxy-4-(2-methylidenebutoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2587272.png)